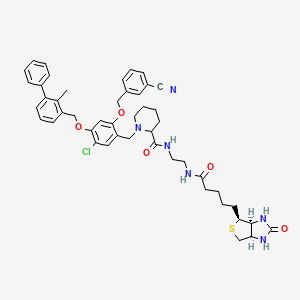

Pks13-TE inhibitor 4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Inhibidor 4 de Pks13-TE es un compuesto que ha captado una atención significativa en el campo de la química medicinal, particularmente por su potencial como agente antitubercular. Este compuesto se dirige a la enzima sintasa de poliquetidos 13 (Pks13), que juega un papel crucial en la biosíntesis de ácidos micólicos, componentes esenciales de la pared celular de Mycobacterium tuberculosis . Al inhibir esta enzima, el Inhibidor 4 de Pks13-TE puede potencialmente interrumpir la síntesis de la pared celular de la bacteria, convirtiéndolo en un candidato prometedor para el tratamiento de la tuberculosis .

Métodos De Preparación

La síntesis del Inhibidor 4 de Pks13-TE implica varios pasos y condiciones de reacción específicas. Una de las rutas sintéticas incluye el uso de reactivos como formiato de amonio o anilina, benzoquinona y formaldehído . Las reacciones típicamente ocurren bajo condiciones de reflujo con solventes como etanol y tetrahidrofurano . Los métodos de producción industrial para este compuesto aún están en desarrollo, pero su objetivo es optimizar el rendimiento y la pureza del producto final, al tiempo que se minimiza el impacto ambiental .

Análisis De Reacciones Químicas

El Inhibidor 4 de Pks13-TE experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución . Los reactivos comunes utilizados en estas reacciones incluyen hidróxido de sodio, ácido clorhídrico y cloruro de benciltrietilamonio . Los principales productos formados a partir de estas reacciones son intermediarios que reaccionan posteriormente para formar el compuesto inhibidor final . El dominio tioesterasa de Pks13 es vital para catalizar las reacciones de liberación y transferencia de acilo necesarias para producir precursores de ácidos micólicos .

Aplicaciones Científicas De Investigación

El Inhibidor 4 de Pks13-TE tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza para estudiar los mecanismos de inhibición de las enzimas sintasas de poliquetidos . En biología, ayuda a comprender las vías de biosíntesis de los ácidos micólicos y su papel en la integridad de la pared celular bacteriana . En medicina, este compuesto se está explorando como un posible tratamiento para la tuberculosis, especialmente para cepas resistentes a los medicamentos . Además, tiene aplicaciones industriales en el desarrollo de nuevos fármacos antituberculosos .

Mecanismo De Acción

El mecanismo de acción del Inhibidor 4 de Pks13-TE implica la inhibición del dominio tioesterasa de la enzima sintasa de poliquetidos 13 . Esta enzima es responsable del paso final de condensación en la biosíntesis de ácidos micólicos . Al unirse al sitio activo del dominio tioesterasa, el Inhibidor 4 de Pks13-TE evita la liberación y transferencia de grupos acilo, interrumpiendo así la producción de ácidos micólicos . Esta inhibición debilita la pared celular bacteriana, lo que lleva a la muerte de Mycobacterium tuberculosis .

Comparación Con Compuestos Similares

El Inhibidor 4 de Pks13-TE es único en comparación con otros compuestos similares debido a su objetivo específico del dominio tioesterasa de Pks13 . Los compuestos similares incluyen benzofurano, tiofeno, cumestano y derivados de β-lactona, que también inhiben la enzima Pks13 pero pueden tener diferentes modos de unión y eficacia . La singularidad del Inhibidor 4 de Pks13-TE radica en su modo de unión distinto y su potencia antitubercular mejorada .

Propiedades

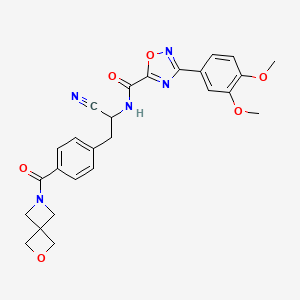

Fórmula molecular |

C26H25N5O6 |

|---|---|

Peso molecular |

503.5 g/mol |

Nombre IUPAC |

N-[1-cyano-2-[4-(2-oxa-6-azaspiro[3.3]heptane-6-carbonyl)phenyl]ethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide |

InChI |

InChI=1S/C26H25N5O6/c1-34-20-8-7-18(10-21(20)35-2)22-29-24(37-30-22)23(32)28-19(11-27)9-16-3-5-17(6-4-16)25(33)31-12-26(13-31)14-36-15-26/h3-8,10,19H,9,12-15H2,1-2H3,(H,28,32) |

Clave InChI |

ODHZSXUYALGJKC-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)NC(CC3=CC=C(C=C3)C(=O)N4CC5(C4)COC5)C#N)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-6-azaniumylidene-9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B12371995.png)

![(2S,4R)-1-[(2S)-2-[[11-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]-11-oxoundecanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12372003.png)

![trisodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12372004.png)

![7-[(2-Fluoropyridin-4-yl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B12372023.png)